17-Hydroxy Capsaicin 17-Hydroxy Capsaicin A metabolite of Capsaicin
Brand Name: Vulcanchem
CAS No.: 69173-71-3
VCID: VC21336231
InChI: InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+
SMILES: CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol

17-Hydroxy Capsaicin

CAS No.: 69173-71-3

Cat. No.: VC21336231

Molecular Formula: C18H27NO4

Molecular Weight: 321.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17-Hydroxy Capsaicin - 69173-71-3

CAS No. 69173-71-3
Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
IUPAC Name (E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Standard InChI InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+
Standard InChI Key OCVIWAFGWPJVGZ-FNORWQNLSA-N
Isomeric SMILES CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
SMILES CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Canonical SMILES CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Chemical Structure and Properties

Molecular Identity and Nomenclature

17-Hydroxy Capsaicin is identified by the CAS number 69173-71-3 and carries several chemical names reflecting its structure, including (E)-9-hydroxy-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide and (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide . The compound is also known as omega-Hydroxycapsaicin, reflecting the position of the hydroxyl group at the terminal carbon of the aliphatic chain .

The molecular formula of 17-Hydroxy Capsaicin is C₁₈H₂₇NO₄, indicating a slight modification from the parent capsaicin molecule (C₁₈H₂₇NO₃) through the addition of one oxygen atom . The compound has a molecular weight of 321.4 g/mol, which is slightly higher than capsaicin's 305.4 g/mol due to this additional hydroxyl group .

Structural Characteristics

17-Hydroxy Capsaicin maintains the core structural elements of capsaicin while featuring an additional hydroxyl group at the terminal methyl position (C-17) of the aliphatic chain. This modification gives the molecule increased polarity compared to capsaicin while maintaining the key functional groups that characterize capsaicinoids:

  • A vanillyl moiety (4-hydroxy-3-methoxyphenyl)

  • An amide bond connecting to the aliphatic chain

  • A trans (E) configuration at the double bond between C-6 and C-7

  • A hydroxyl group at position C-17

The additional hydroxyl group distinguishes this metabolite from both the parent compound and other capsaicin metabolites such as 16-hydroxycapsaicin and 16,17-hydroxycapsaicin .

Metabolism and Biochemistry

Formation as a Capsaicin Metabolite

17-Hydroxy Capsaicin is formed as one of three major metabolites during the hepatic metabolism of capsaicin. In vitro studies using human hepatic microsomes and S9 fractions have demonstrated that capsaicin undergoes rapid metabolism, producing 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-hydroxycapsaicin as the primary metabolites, while vanillin represents a minor metabolite .

This metabolic process appears to be concentration-dependent, with capsaicin metabolism becoming less extensive at higher concentrations. Research has shown that the rate of metabolism is potentially saturable, with metabolism being less extensive at 10 μM than at 1 μM concentrations . This finding has important implications for understanding the pharmacokinetics of capsaicin, particularly when administered at different dosages.

Enzymatic Pathways

The metabolism of capsaicin to form 17-Hydroxy Capsaicin is primarily mediated by cytochrome P450 (P450) enzymes in the liver. These enzymes play a crucial role in hepatic drug metabolism, and capsaicin has been shown to interact with several P450 isoforms, potentially inhibiting CYP1A2, CYP2C9, and CYP2C19 at higher concentrations .

Synthesis Methods

Practical Synthetic Approaches

Recent advances have made the synthesis of 17-Hydroxy Capsaicin more practical and efficient. A notable synthetic route reported in the literature involves a series of chemical transformations beginning with readily available starting materials.

One practical synthesis approach involves:

  • E-selective olefin metathesis of methyl hept-6-enoate with but-3-en-2-one

  • Wittig reaction with Ph₃P⁺MeBr⁻ to provide a 1,3-diene derivative

  • Removal of the methyl group by hydrolysis

  • Introduction of the hydroxyl group through hydroboration-oxidation

  • Conversion of the intermediate to 17-hydroxycapsaicin

Synthetic Challenges and Considerations

The synthesis of 17-Hydroxy Capsaicin presents several challenges, particularly in achieving the correct stereochemistry at the double bond (E-configuration) and in selectively introducing the hydroxyl group at the terminal position. The reported methods address these challenges through careful selection of reaction conditions and reagents .

Analytical Applications

Role as a Reference Standard

17-Hydroxy Capsaicin serves as a fully characterized reference standard for API (Active Pharmaceutical Ingredient) capsaicin. This function is particularly important in analytical method development, method validation (AMV), and Quality Control (QC) applications during drug development processes .

Pharmacological Aspects

Comparison with Capsaicin Properties

PropertyCapsaicin17-Hydroxy Capsaicin
Molecular FormulaC₁₈H₂₇NO₃C₁₈H₂₇NO₄
Molecular Weight305.4 g/mol321.4 g/mol
Primary TargetTRPV1 receptorNot fully characterized
Half-life24.9 ± 5.0 min (oral); 24 h (topical)Not determined
MetabolismHepatic via P450 enzymesNot applicable (metabolite)
Primary UseAnalgesic, therapeuticReference standard

Research Gaps and Future Directions

Current Knowledge Limitations

Several significant knowledge gaps exist regarding 17-Hydroxy Capsaicin:

17-Hydroxy Capsaicin represents an important metabolite of capsaicin with significant relevance to analytical chemistry and pharmacokinetic research. As a fully characterized reference standard, it plays a crucial role in ensuring the accuracy and reliability of analytical methods for capsaicin and related compounds.

Despite its identification as one of the major metabolites of capsaicin, significant knowledge gaps remain regarding its pharmacological properties and biological significance. The recent development of practical synthetic routes for 17-Hydroxy Capsaicin provides an opportunity for researchers to address these gaps and gain a more comprehensive understanding of this compound.

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